molecular formula C6H5NaO3S2 B3051200 Sodium 4-mercaptobenzene sulfonate CAS No. 31984-70-0

Sodium 4-mercaptobenzene sulfonate

Cat. No.: B3051200
CAS No.: 31984-70-0
M. Wt: 212.2 g/mol
InChI Key: FBZVOYZHSCHMLJ-UHFFFAOYSA-M
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Description

Sodium 4-mercaptobenzene sulfonate is an organosulfur compound with the chemical formula C6H4(SO3Na)(SH). It is a potent nucleophile and is known for its ability to react rapidly with various electrophiles. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-mercaptobenzene sulfonate can be synthesized through several methods. One common approach involves the sulfonation of thiophenol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring consistent product quality. The use of continuous flow reactors and automated systems helps in scaling up the production while minimizing human intervention.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-mercaptobenzene sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to its corresponding thiol.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reactions typically occur under mild conditions with the use of appropriate catalysts.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-mercaptobenzene sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 4-mercaptobenzene sulfonate exerts its effects involves its nucleophilic properties. It reacts with electrophiles, forming stable adducts that can inhibit various biochemical pathways. The compound targets specific molecular sites, such as active sites of enzymes, thereby modulating their activity and function.

Comparison with Similar Compounds

    Sodium dodecylbenzenesulfonate: A widely used surfactant with similar sulfonate functionality.

    Sodium sulfinates: These compounds share the sulfonate group but differ in their reactivity and applications.

Uniqueness: Sodium 4-mercaptobenzene sulfonate is unique due to its dual functionality as both a nucleophile and a sulfonate. This duality allows it to participate in a broader range of chemical reactions compared to other sulfonates, making it a versatile reagent in both research and industrial applications.

Properties

IUPAC Name

sodium;4-sulfanylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S2.Na/c7-11(8,9)6-3-1-5(10)2-4-6;/h1-4,10H,(H,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZVOYZHSCHMLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185819
Record name Sodium 4-mercaptobenzene sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31984-70-0
Record name Sodium 4-mercaptobenzene sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031984700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-mercaptobenzene sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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